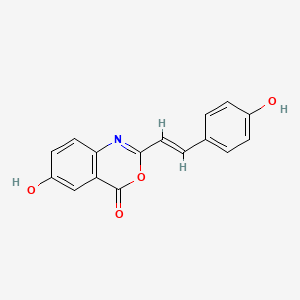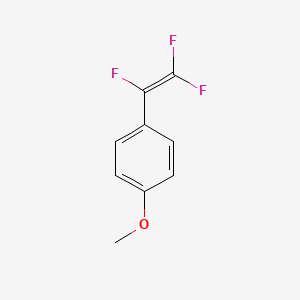![molecular formula C24H25NO5 B14436011 4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) CAS No. 80116-46-7](/img/structure/B14436011.png)
4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is a complex organic compound with a molecular formula of C25H28O3. This compound is characterized by its unique structure, which includes two 2,6-dimethylphenol groups connected by a methylene bridge to a central 2-hydroxy-5-nitro-1,3-phenylene unit. The presence of nitro and hydroxyl groups in the central phenylene ring imparts distinct chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2,6-dimethylphenol, undergoes nitration to introduce a nitro group at the 5-position.
Hydroxylation: The nitro compound is then hydroxylated to introduce a hydroxyl group at the 2-position.
Methylene Bridging: The hydroxylated nitro compound is reacted with formaldehyde to form the methylene bridge, connecting two 2,6-dimethylphenol units.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups play a crucial role in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity.
類似化合物との比較
Similar Compounds
- 4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is unique due to the presence of both nitro and hydroxyl groups in the central phenylene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one or both of these functional groups.
特性
CAS番号 |
80116-46-7 |
|---|---|
分子式 |
C24H25NO5 |
分子量 |
407.5 g/mol |
IUPAC名 |
4-[[2-hydroxy-3-[(4-hydroxy-3,5-dimethylphenyl)methyl]-5-nitrophenyl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H25NO5/c1-13-5-17(6-14(2)22(13)26)9-19-11-21(25(29)30)12-20(24(19)28)10-18-7-15(3)23(27)16(4)8-18/h5-8,11-12,26-28H,9-10H2,1-4H3 |
InChIキー |
PCVUOCXHDUDGKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)CC2=CC(=CC(=C2O)CC3=CC(=C(C(=C3)C)O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


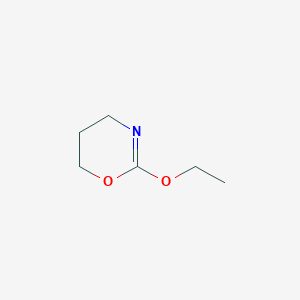
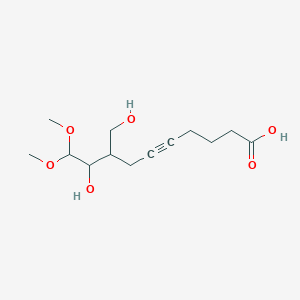
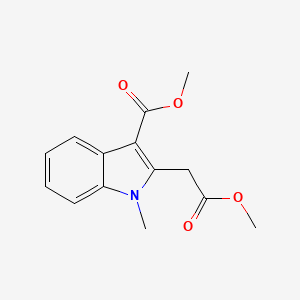


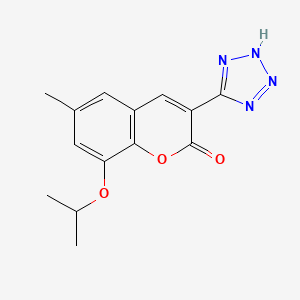
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline](/img/structure/B14435972.png)
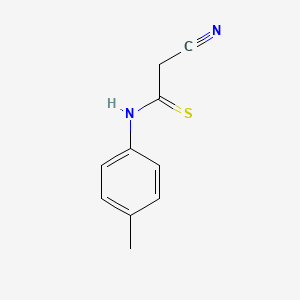
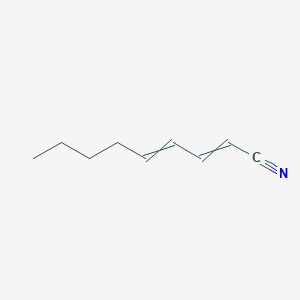

![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
